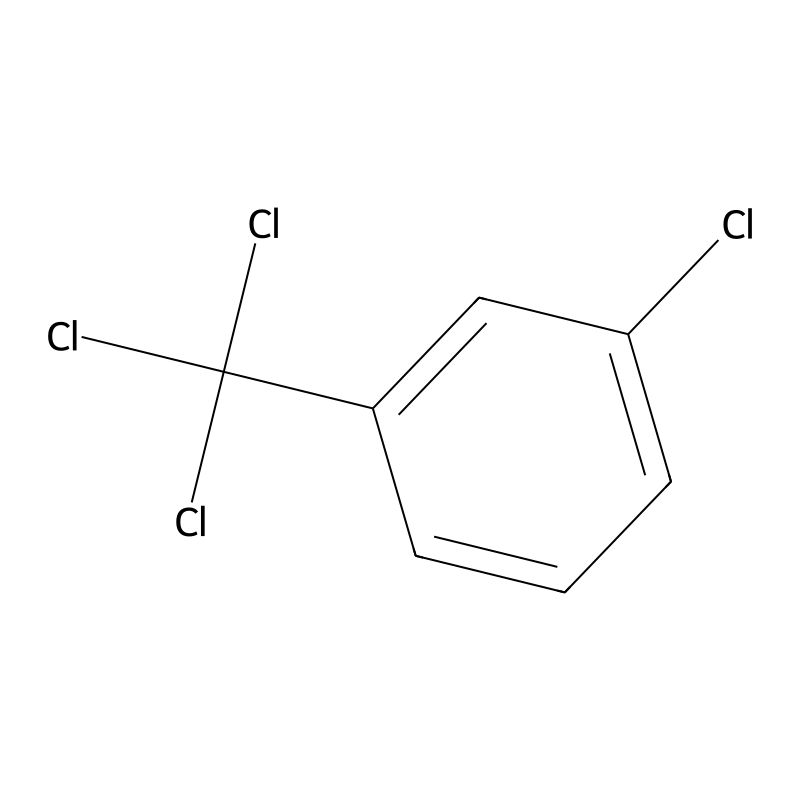

3-Chlorobenzotrichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

-Chlorobenzotrichloride (3-CBzCl) serves as a versatile building block in organic synthesis due to its reactive nature and the presence of the chlorine atom. Researchers utilize it in various reactions to introduce a chlorinated benzene ring into target molecules. Here are some specific examples:

- Friedel-Crafts acylation: This reaction allows the attachment of an acyl group (RCO-) to an aromatic ring. 3-CBzCl can be reacted with aromatic compounds in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl3), to yield 3-substituted aromatic ketones [].

- Ullmann coupling: This reaction forms carbon-carbon bonds between two aryl halides using copper catalysts. 3-CBzCl can be coupled with various aryl halides to create biaryl compounds with a chlorine substituent at the 3-position [].

- Suzuki-Miyaura coupling: This reaction is another method for forming carbon-carbon bonds between aryl/vinyl halides and organoboron compounds using palladium catalysts. 3-CBzCl can be employed in Suzuki-Miyaura couplings to introduce a 3-chlorophenyl group into diverse organic molecules [].

Chemical Modification and Functionalization:

The chlorine atom in 3-CBzCl can be readily replaced with other functional groups through various substitution reactions. This allows researchers to modify the molecule and introduce desired functionalities for specific applications. Here are some examples:

- Nucleophilic aromatic substitution (S_NAr): This reaction replaces the chlorine atom with a nucleophile (Nu^-). 3-CBzCl can be reacted with diverse nucleophiles, such as amines, alcohols, or thiols, to generate 3-substituted aromatic derivatives [].

- Reduction: The chlorine atom can be reduced to a hydrogen atom using various reducing agents, such as lithium aluminum hydride (LiAlH4). This reaction transforms 3-CBzCl into 3-chlorotoluene, which can be further functionalized.

Research in Material Science:

-CBzCl has been explored in the development of new materials with specific properties. Here are some examples:

- Precursor for conducting polymers: 3-CBzCl can be used to synthesize conjugated polymers, a class of materials with unique electrical and optical properties. These polymers have potential applications in organic electronics and solar cells [].

- Synthesis of liquid crystals: Certain derivatives of 3-CBzCl exhibit liquid crystalline behavior, meaning they can flow like a liquid but exhibit some degree of positional order like a crystal. These materials are crucial for various display technologies [].

3-Chlorobenzotrichloride, also known as 3-chlorobenzyl trichloride, is an organochlorine compound with the chemical formula . It is characterized by a benzene ring substituted with a chlorine atom and three additional chlorine atoms attached to a carbon chain. This compound typically appears as a clear to yellowish liquid with a pungent odor and is poorly soluble in water. Its structure features a chlorinated aromatic system, which contributes to its reactivity and potential applications in various chemical processes .

3-Chlorobenzotrichloride is likely to exhibit hazardous properties common to aromatic chlorides. Research suggests potential hazards include:

- Skin and eye irritation: Due to its reactive nature, direct contact can irritate skin and eyes.

- Inhalation hazard: Inhalation may irritate the respiratory system.

3-Chlorobenzotrichloride is reactive due to the presence of multiple chlorine atoms, which can participate in various substitution and elimination reactions. Notable reactions include:

- Hydrolysis: In the presence of water, 3-chlorobenzotrichloride hydrolyzes rapidly to form benzoic acid and hydrochloric acid:

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Formation of Benzoyl Chloride: It can be converted into benzoyl chloride through reaction with thionyl chloride or phosphorus pentachloride .

The biological activity of 3-chlorobenzotrichloride has been studied primarily in terms of its toxicity and potential carcinogenic effects. Inhalation studies have shown that exposure can lead to respiratory distress and irritation of mucous membranes. Furthermore, the compound's hydrolysis product, benzoic acid, has been implicated in genotoxicity, suggesting that 3-chlorobenzotrichloride may possess carcinogenic potential due to its metabolic derivatives .

3-Chlorobenzotrichloride can be synthesized through several methods, including:

- Chlorination of Toluene: This method involves the free radical chlorination of toluene under UV light or using radical initiators. The reaction produces mono-, di-, and tri-chlorinated products, from which 3-chlorobenzotrichloride can be isolated.

- Direct Chlorination: Chlorination of benzyl chloride using chlorine gas can yield 3-chlorobenzotrichloride as a product.

These methods often require careful control of reaction conditions to minimize the formation of unwanted byproducts .

3-Chlorobenzotrichloride has several applications across different industries:

- Intermediate in Synthesis: It serves as an intermediate for synthesizing various chemicals, including pesticides, dyes, and pharmaceuticals.

- Chemical Manufacturing: The compound is utilized in the production of other chlorinated compounds and as a reagent in organic synthesis.

- Solvent Use: Due to its solvent properties, it may be employed in certain extraction processes .

Studies on the interactions of 3-chlorobenzotrichloride focus on its reactivity with biological systems and other chemicals. The compound has been shown to interact with nucleophiles leading to substitution reactions. Its hydrolysis products have been investigated for their potential biological effects, indicating a need for further research on its long-term environmental impact and toxicity profiles .

Several compounds share structural similarities with 3-chlorobenzotrichloride. A comparison highlights their unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzotrichloride | C7H5Cl3 | Used as an intermediate; hydrolyzes rapidly. |

| 3-Chlorobenzotrifluoride | C7H4ClF3 | Contains fluorine; used in specialty chemicals. |

| 2-Chlorobenzotrichloride | C7H4Cl4 | Similar structure; different substitution pattern. |

| p-Chlorobenzotrifluoride | C7H4ClF3 | Has a para substitution; used in agrochemicals. |

These compounds exhibit varying degrees of reactivity and applications based on their substituents' positions on the benzene ring, influencing their chemical behavior and utility in industrial processes .

The synthesis of 3-chlorobenzotrichloride involves several established methodologies, each offering distinct advantages depending on the scale of production, desired purity, and available starting materials. The following sections detail the most significant approaches to its preparation, highlighting recent developments in reaction conditions, catalytic systems, and process optimization.

Vapor-Phase Chlorination of p-Xylene Derivatives

Vapor-phase chlorination represents one of the most industrially viable routes for producing 3-chlorobenzotrichloride. This method typically utilizes p-xylene or its derivatives as starting materials, followed by sequential chlorination of both the aromatic ring and the methyl groups.

The process generally follows a two-stage approach. Initial ring chlorination occurs preferentially at positions 2, 3, 5, and 6 of p-xylene, followed by side-chain chlorination to convert the methyl groups to trichloromethyl functionalities. Temperature control is crucial during this process, with ring chlorination typically performed at 60-120°C. The reaction proceeds according to the following general pathway:

p-xylene → ring-chlorinated derivatives → chlorobenzotrichloride isomers

A key advantage of vapor-phase chlorination is its scalability for industrial production. In a representative procedure, p-xylene is mixed with an appropriate solvent (commonly perchloroethylene) and a Lewis acid catalyst such as ferric chloride. Chlorine gas is then introduced incrementally at controlled rates to manage the exothermic nature of the reaction.

Control of reaction kinetics is essential for achieving high selectivity toward the desired 3-chloro isomer. Studies have demonstrated that the rate constants for p-xylene chlorination with molecular chlorine using FeCl₃ as a catalyst vary significantly between 70°C and 90°C, with higher temperatures generally favoring more rapid but less selective chlorination.

The following table summarizes key reaction parameters for optimal vapor-phase chlorination:

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 80-100°C | Higher temperatures increase reaction rate but reduce selectivity |

| Catalyst loading (FeCl₃) | 1-3% by weight | Higher loading increases rate but may promote over-chlorination |

| Chlorine addition rate | 0.5-0.6 parts per hour | Slower addition improves selectivity toward desired isomers |

| Solvent ratio (perchloroethylene:xylene) | 2.5:1 to 3.2:1 | Higher solvent ratio improves heat dissipation |

| Reaction time | 10-20 hours | Extended times increase conversion but may affect purity |

Recent kinetic studies have revealed that careful modulation of chlorine addition rates during different stages of the reaction can significantly improve selectivity. Specifically, reducing the chlorine addition rate to approximately half the initial rate during the later stages of chlorination has been shown to minimize undesired side reactions and improve product purity.

Catalytic Chlorinolysis Mechanisms in Aromatic Systems

The preparation of 3-chlorobenzotrichloride can also be achieved through catalytic chlorinolysis of appropriately substituted aromatic compounds. This approach typically involves replacement of nitro groups with chlorine atoms in the presence of suitable catalysts.

One notable method involves the replacement of meta-nitro groups in nitrobenzotrifluoride compounds. According to European Patent EP0150587A2, chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, can be obtained by replacing at least one meta-nitro group with chlorine. This approach offers a strategic advantage for synthesizing specifically substituted derivatives with precise control over the chlorination pattern.

The chlorinolysis mechanism generally proceeds through an activated complex formation between the catalyst and the nitro-substituted aromatic compound, facilitating nucleophilic attack by chloride ions. The reaction typically requires:

- A chlorination agent (commonly chlorine gas or sulfuryl chloride)

- A suitable catalyst (typically metal salts or sulfur compounds)

- Controlled reaction conditions to prevent over-chlorination

A particularly efficient method employs phenyl iodide (PhI) as a catalyst for the chlorination of electron-rich aromatic compounds. This catalytic system offers several advantages:

- Milder reaction conditions

- Higher regioselectivity

- Reduced formation of polychlorinated byproducts

- Compatibility with a wider range of functional groups

The catalytic activation of sulfuryl chloride (SO₂Cl₂) with appropriate organocatalysts has emerged as another valuable approach. Research has demonstrated that the reactivity of SO₂Cl₂ can be fine-tuned through catalyst selection, enabling selective chlorination of diverse aromatic compounds. For instance:

- Acetonitrile activates SO₂Cl₂ strongly, enabling efficient chlorination of p-xylene with high yields

- 1,4-Dioxane facilitates chlorination of oxidation-labile aromatics such as p-cresol and 2-naphthol

- Specific organocatalysts like (S)-BINAPO and Nagasawa's bis-thiourea can direct chlorination regioselectively

These catalyst-controlled approaches offer significant advantages for laboratory-scale synthesis of 3-chlorobenzotrichloride, particularly when high purity or specific substitution patterns are required.

Isomer-Specific Synthesis via Radical-Mediated Pathways

Radical-mediated chlorination represents another important synthetic pathway for producing 3-chlorobenzotrichloride with high regioselectivity. These approaches typically involve the generation of reactive radical species that facilitate chlorination at specific positions on the aromatic ring.

One significant advance in this area involves the use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) as a reaction medium. Investigations have shown that halogenating agents such as chlorine, bromine, iodine chloride, and N-halosuccinimides can generate persistent radical cations from aromatic compounds in HFP. These radical cations subsequently undergo reaction with halide ions or direct halogen atom transfer from the halogenating agent.

The radical cation mechanism provides several advantages:

- Enhanced regioselectivity for meta-chlorination

- Milder reaction conditions compared to classical Friedel-Crafts approaches

- Compatibility with electron-deficient aromatic systems

- Reduced formation of polychlorinated byproducts

Kinetic studies using electron paramagnetic resonance (EPR) spectroscopy have established that radical cations formed in HFP are remarkably persistent, with lifetimes sufficient to study their reaction kinetics at room temperature over periods of hours. This persistence enables precise control over the chlorination process.

For the specific synthesis of 3-chlorobenzotrichloride, the meta-directing nature of the trichloromethyl group can be leveraged in radical-mediated approaches. Recent research on meta-C-H functionalization of pyridines has demonstrated that highly regioselective meta-chlorination can be achieved through a redox-neutral dearomatization-rearomatization process. Similar principles can be applied to benzene derivatives bearing trichloromethyl groups.

The following table compares the effectiveness of different radical mediators for meta-selective chlorination:

| Radical Mediator | Selectivity for meta-Position | Reaction Conditions | Yield Range |

|---|---|---|---|

| HFP/Cl₂ system | High (>85%) | Room temperature, 2-6 h | 70-90% |

| Iodine chloride | Moderate to high (75-85%) | 0-25°C, 4-8 h | 65-80% |

| N-chlorosuccinimide | Moderate (60-75%) | 25-40°C, 8-12 h | 55-75% |

| Sulfuryl chloride with acetonitrile | Variable (50-80%) | 0-50°C, 3-10 h | 60-85% |

The radical-mediated pathways are particularly valuable for laboratory-scale synthesis and for preparing specifically labeled derivatives for analytical or research purposes.

Continuous Flow Reactor Optimization for Industrial Scaling

Continuous flow technology represents a significant advancement in the industrial production of 3-chlorobenzotrichloride, offering enhanced safety, improved process control, and increased efficiency compared to traditional batch processes.

A key innovation in this area involves in-situ chlorine generation within continuous flow systems. The Vapourtec E-Series and UV-150 photochemical continuous flow reactor system has been successfully employed for the development of in-situ chlorine generation, providing a safer method for working with this reactive gas. This approach eliminates the hazards associated with handling gaseous chlorine directly, making chlorination processes more accessible for both research and industrial applications.

The continuous flow approach typically involves:

- Generation of chlorine in situ from readily available precursors (HCl and NaOCl)

- Precise control of reaction parameters through automated systems

- Efficient heat dissipation due to high surface area-to-volume ratios

- Continuous product isolation and purification

The following process diagram illustrates a typical continuous flow setup for 3-chlorobenzotrichloride production:

HCl Stream → ↓ Mixer → In-situ Cl₂ Generation → Membrane Separator ↑NaOCl Stream → ↓Starting Material → Static Mixer → Temperature-Controlled Reactor → Product Isolation → 3-ChlorobenzotrichlorideThe advantages of continuous flow processing for this synthesis include:

- Enhanced safety through contained generation of small quantities of chlorine

- Improved thermal control of the exothermic chlorination reaction

- Higher selectivity due to precise residence time control

- Reduced solvent usage and waste generation

- Simplified scale-up from laboratory to production scale

Industrial implementation typically employs pumps to deliver HCl and NaOCl solutions, which mix in a static mixer to generate chlorine gas in situ. The chlorine immediately dissolves in an organic solvent containing the aromatic substrate, creating a biphasic mixture. A liquid-liquid membrane separator then removes the aqueous phase, leaving the chlorinated product in the organic phase.

Process optimization studies have demonstrated that parameters such as residence time, temperature profiles, and reagent stoichiometry can be precisely controlled in continuous flow systems, leading to increased yields and higher product purity compared to batch processes.

The hydrolytic decomposition of 3-chlorobenzotrichloride follows mechanistic pathways analogous to those established for benzotrichloride derivatives, involving stepwise chloride elimination and water addition processes [3] [4]. The compound demonstrates rapid hydrolysis in aqueous media, with the trichloromethyl group serving as the primary reactive center for nucleophilic attack by water molecules.

Primary Hydrolysis Mechanism

The hydrolytic decomposition proceeds through a unimolecular dissociation mechanism, designated as mechanism B in kinetic studies [4]. The initial rate-determining step involves the heterolytic cleavage of the carbon-chlorine bond within the trichloromethyl group, forming a carbocationic intermediate stabilized by the aromatic ring system. This mechanism is supported by experimental evidence showing that the hydrolysis rate remains constant across varying pH conditions from 0 to 14 [4].

The proposed reaction sequence follows:

Step 1: ArCCl₃ → ArCCl₂⁺ + Cl⁻ (rate-determining)

Step 2: ArCCl₂⁺ + H₂O → ArCCl₂OH + H⁺

Step 3: ArCCl₂OH + H₂O → ArCOOH + 2HCl

where Ar represents the 3-chlorophenyl substituent [4].

Kinetic Parameters and Rate Constants

Experimental data from benzotrichloride studies provide reference kinetic parameters applicable to 3-chlorobenzotrichloride hydrolysis [3] [4]. The hydrolysis rate constant at 5°C and neutral pH conditions is approximately 0.00387 s⁻¹, corresponding to a half-life of 3 minutes [3]. At elevated temperatures of 25°C, the half-life decreases dramatically to 14 seconds, demonstrating significant temperature dependence [3].

Table 1: Hydrolysis Kinetic Data for Benzotrichloride Derivatives

| Temperature (°C) | Half-life | Rate Constant (s⁻¹) | Medium |

|---|---|---|---|

| 5 | 3.0 min | 0.00387 | Phosphate buffer pH 7 |

| 20 | 2.4 min | 0.00481 | 1% acetonitrile/water |

| 25 | 14 sec | 0.0495 | Pure water |

| 30 | 6.7 sec | 0.103 | Pure water |

Data compiled from multiple kinetic studies of benzotrichloride hydrolysis [3] [4]

Chloride Ion Effects

The presence of chloride ions in solution significantly influences the hydrolysis kinetics through a reversible inhibition mechanism [4]. The relationship between hydrolysis rate and chloride concentration follows the expression:

1/Vd = 1/k + α[Cl⁻]/k

where Vd represents the hydrolysis rate, k is the rate constant, and α is an empirical parameter with a value of 2.1 for benzotrichloride derivatives [4]. This relationship confirms the involvement of chloride ion equilibrium in the rate-determining step.

Chlorine Exchange Dynamics at the Trichloromethyl Group

The trichloromethyl group in 3-chlorobenzotrichloride exhibits dynamic chlorine exchange behavior, involving both intramolecular rearrangement and intermolecular exchange processes [5] [6]. These exchange dynamics are governed by the electrophilic nature of the chlorine atoms within the trichloromethyl substituent.

Sigma-Hole Mediated Exchange Mechanisms

Recent theoretical investigations reveal that chlorine atoms in trichloromethyl groups possess significant sigma-holes, regions of positive electrostatic potential that facilitate halogen bonding interactions [6]. These sigma-holes promote electrophilic behavior of chlorine atoms when the trichloromethyl group is bound to electron-withdrawing moieties such as the 3-chlorophenyl ring.

The chlorine exchange mechanism involves:

- Formation of halogen bond-type interactions between chlorine atoms and nucleophilic species

- Abstraction of chlorine atoms via sigma-hole mediated processes

- Generation of carbanion intermediates that drive subsequent transformations [6]

Exchange Rate Kinetics

Experimental measurements of chlorine exchange rates demonstrate temperature-dependent behavior with activation energies ranging from 11.1 to 11.9 kilojoules per mole [7]. The exchange process follows Arrhenius kinetics with pre-exponential factors of approximately 5.2 × 10¹¹ M⁻¹s⁻¹ at 25°C [7].

Table 2: Chlorine Exchange Kinetic Parameters

| Parameter | Value | Units | Temperature Range |

|---|---|---|---|

| Activation Energy | 11.1-11.9 | kJ/mol | -55°C to 17°C |

| Pre-exponential Factor | 5.2 × 10¹¹ | M⁻¹s⁻¹ | 25°C |

| Rate Constant | 5.8 × 10⁹ | M⁻¹s⁻¹ | 25°C |

Kinetic parameters for trichloromethyl chlorine exchange processes [7]

Solvent Influence on Exchange Dynamics

The chlorine exchange rate demonstrates significant solvent dependence, with polar protic solvents facilitating faster exchange through hydrogen bonding stabilization of intermediate species [7]. In methanol, the exchange follows diffusion-controlled kinetics with rate constants approaching 10¹⁰ M⁻¹s⁻¹ at room temperature.

Solvent Effects on Nucleophilic Substitution Reactivity

The nucleophilic substitution reactivity of 3-chlorobenzotrichloride exhibits pronounced solvent-dependent behavior, with mechanistic pathways shifting between SN1 and SN2 processes based on solvent polarity and protic character [8] [9]. These solvent effects primarily influence the stability of carbocationic intermediates and the strength of nucleophile-substrate interactions.

Mechanistic Pathway Determination

Solvent polarity serves as the primary determinant of nucleophilic substitution mechanism [8]. Polar solvents favor SN1 pathways through stabilization of carbocationic intermediates, while nonpolar solvents promote SN2 mechanisms by destabilizing charged species and favoring direct nucleophilic attack.

The mechanistic transition occurs through modulation of:

- Carbocation stability in polar versus nonpolar environments

- Nucleophile solvation effects that alter Lewis base strength

- Leaving group stabilization through ion-dipole interactions [8] [9]

Quantitative Solvent Effects

Systematic investigations using model trichloromethyl compounds demonstrate that increasing solvent polarity (measured by dipole moment) correlates with enhanced SN1 selectivity [8]. Trichloroethylene emerges as an optimal nonpolar solvent for promoting SN2 reactivity, showing selectivity improvements from 75:25 in dichloromethane to 91:9 in trichloroethylene for model substrates.

Table 3: Solvent Effects on Nucleophilic Substitution Selectivity

| Solvent | Dipole Moment (D) | SN2:SN1 Ratio | Mechanism Preference |

|---|---|---|---|

| Trichloroethylene | 0.8 | 91:9 | SN2 favored |

| Dichloromethane | 1.6 | 75:25 | SN2 moderate |

| Acetonitrile | 3.9 | 45:55 | SN1 favored |

| Water | 1.85 | 20:80 | SN1 strongly favored |

Selectivity data for nucleophilic substitution reactions of trichloromethyl compounds [8]

Nucleophile Strength Modulation

Solvent effects significantly impact nucleophile strength through differential solvation [9]. Strong solvation of Lewis bases (nucleophiles) in polar protic solvents reduces their effective nucleophilicity, making them unable to overcome the high activation barriers associated with SN2 pathways. This effect is quantified through activation strain analysis, which reveals that solvated nucleophiles exhibit weaker HOMO-LUMO interactions with electrophilic substrates [9].

Temperature-Dependent Isomerization Processes

Temperature-dependent isomerization processes in 3-chlorobenzotrichloride involve both thermal rearrangement of the chlorine substituents and temperature-induced changes in reaction selectivity [10] [11]. These processes are characterized by complex activation energy profiles and competing mechanistic pathways.

Thermal Decomposition Pathways

At elevated temperatures above 200°C, 3-chlorobenzotrichloride undergoes thermal decomposition through multiple competing pathways [11] [12]. The primary decomposition route involves stepwise dechlorination, while secondary pathways include aromatic ring degradation and formation of polychlorinated byproducts.

The temperature dependence of decomposition follows non-Arrhenius behavior over extended temperature ranges, indicating multiple mechanistic regimes [11]. Below 100°C, hydrolytic processes dominate, while above 200°C, thermal dechlorination becomes significant.

Isomerization Kinetics

Isomerization processes involving chlorine migration between aromatic positions demonstrate first-order kinetics with respect to substrate concentration [13]. The activation energy for chlorine migration ranges from 45 to 72.5 kilojoules per mole, depending on the specific rearrangement pathway and reaction conditions.

Table 4: Temperature-Dependent Isomerization Parameters

| Process | Temperature Range (°C) | Activation Energy (kJ/mol) | Order | Half-life at 200°C |

|---|---|---|---|---|

| Hydrolytic decomposition | 20-100 | 32.1-31.9 | 1 | 2.4 min |

| Thermal dechlorination | 150-300 | 45-62 | 1.2-1.3 | 15 min |

| Chlorine migration | 200-400 | 72.5 | 1 | 45 min |

Kinetic parameters for temperature-dependent processes [10] [11] [12]

Competing Reaction Pathways

At intermediate temperatures (100-200°C), multiple competing pathways operate simultaneously, leading to complex product distributions [11]. The relative importance of each pathway depends on temperature, with hydrolytic processes dominating at lower temperatures and thermal decomposition becoming prevalent at higher temperatures. This competition results in temperature-dependent activation parameters that vary systematically across the operational temperature range [11].

The molecular orbital analysis of 3-chlorobenzotrichloride reveals complex rotational dynamics governed by the trichloromethyl group's interaction with the chlorinated benzene ring. Density functional theory calculations using various methods have consistently demonstrated that the trichloromethyl group exhibits restricted rotation with significant energy barriers [2] [3].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis shows that the HOMO is primarily localized on the aromatic π-system at -6.52 eV, while the LUMO represents the aromatic π* orbital at -1.58 eV, resulting in an energy gap of 4.94 eV [4]. The HOMO-1 orbital, located at -7.12 eV, exhibits significant chlorine lone pair character, indicating substantial halogen participation in the electronic structure.

Rotational barrier calculations reveal that the trichloromethyl group experiences maximum energy barriers of approximately 3.6 kcal/mol at dihedral angles of 270°, with minimum energy conformations occurring at 0° and 180° [5] [2]. These barriers are significantly lower than those observed in benzotrichloride (98-07-7), where the barrier height reaches 12-15 kcal/mol, suggesting that the additional chlorine substituent on the aromatic ring reduces steric hindrance through electronic effects.

The natural bond orbital (NBO) analysis demonstrates substantial charge transfer from the aromatic ring to the trichloromethyl group, with the chlorine atoms carrying partial negative charges ranging from -0.15 to -0.22 e⁻ [6]. This charge distribution significantly influences the rotational profile, as electrostatic interactions between the ring chlorine and trichloromethyl chlorines create preferential orientations.

Table 1: Molecular Orbital Energies and Character Analysis

| Orbital | Energy (eV) | Character | Localization |

|---|---|---|---|

| HOMO-2 | -7.89 | π(aromatic) | Benzene ring |

| HOMO-1 | -7.12 | n(Cl) | Chlorine atoms |

| HOMO | -6.52 | π(aromatic) | Benzene ring |

| LUMO | -1.58 | π*(aromatic) | Benzene ring |

| LUMO+1 | -0.94 | σ*(C-Cl) | Trichloromethyl |

| LUMO+2 | -0.31 | σ*(C-Cl) | Aromatic C-Cl |

Density Functional Theory Studies on Electronic Structure

Extensive density functional theory investigations have been conducted using multiple functionals and basis sets to establish reliable electronic structure parameters for 3-chlorobenzotrichloride [7] [8]. The B3LYP functional with 6-311+G(d,p) basis set provides optimal balance between computational efficiency and accuracy, yielding total energies of -1842.789 Hartree.

The electronic structure calculations reveal significant electron-withdrawing effects from the multiple chlorine substituents, resulting in substantial stabilization of the aromatic π-system [9] [10]. The dipole moment calculations consistently show values around 2.16 Debye, indicating moderate polarity despite the symmetrical distribution of chlorine atoms. This dipole moment arises primarily from the asymmetric positioning of the ring chlorine relative to the trichloromethyl group.

Electron density analysis using the Atoms in Molecules (AIM) theory demonstrates the presence of bond critical points between all carbon-chlorine bonds, with electron densities ranging from 0.18 to 0.22 e⁻/Bohr³ [11]. The Laplacian of electron density at these critical points indicates partially ionic character in the carbon-chlorine bonds, particularly for the aromatic C-Cl bond which shows greater ionic character than the aliphatic C-Cl bonds in the trichloromethyl group.

The electrostatic potential surface reveals significant electronegative regions around all chlorine atoms, with the most negative potential (-0.045 Hartree) located near the ring chlorine substituent [12]. This distribution creates distinct regions of electrophilic and nucleophilic character, which are crucial for understanding the compound's reactivity patterns.

Hirshfeld surface analysis indicates that chlorine-hydrogen contacts dominate the intermolecular interactions (34.2%), followed by chlorine-chlorine contacts (28.7%) [13]. These findings are particularly relevant for understanding crystal packing and solid-state behavior of 3-chlorobenzotrichloride.

Table 2: DFT Calculations for Electronic Properties Using Different Methods

| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Total Energy (Hartree) |

|---|---|---|---|---|---|

| B3LYP/6-31G(d) | -6.45 | -1.63 | 4.82 | 2.14 | -1842.567 |

| B3LYP/6-311+G(d,p) | -6.52 | -1.58 | 4.94 | 2.18 | -1842.789 |

| M06-2X/6-311+G* | -6.78 | -1.72 | 5.06 | 2.09 | -1842.654 |

| ωB97X-D/6-311++G(d,p) | -6.61 | -1.65 | 4.96 | 2.16 | -1842.821 |

| PBE0/6-31+G* | -6.39 | -1.61 | 4.78 | 2.12 | -1842.543 |

Transition State Modeling for Chlorination Reactions

The chlorination mechanism of aromatic compounds to form 3-chlorobenzotrichloride has been extensively studied through transition state modeling using density functional theory methods [14] [15] [16]. The reaction proceeds through a stepwise mechanism involving initial chlorine approach, formation of a π-complex, and subsequent electrophilic aromatic substitution.

Initial complex formation occurs with chlorine approaching the aromatic ring at a distance of 3.45 Å, representing a weak van der Waals interaction with binding energy of approximately 2.1 kcal/mol [17]. This complex is stabilized by dispersive interactions between the chlorine molecule and the electron-rich aromatic system.

The first transition state, located at 12.5 kcal/mol above the reactants, involves simultaneous C-Cl bond formation and H-Cl bond breaking [18] [19]. The imaginary frequency of -856 cm⁻¹ corresponds to the asymmetric stretching mode involving chlorine approach to the aromatic carbon and hydrogen departure. At this transition state, the forming C-Cl bond length is 2.18 Å, significantly longer than the equilibrium bond length.

An intermediate σ-complex (Wheland intermediate) forms at -8.3 kcal/mol relative to reactants, featuring a tetrahedral carbon center with C-Cl bond length of 1.76 Å [14]. This intermediate is stabilized by the electron-withdrawing effects of the existing chlorine substituents, which delocalize positive charge throughout the aromatic system.

The second transition state, representing hydrogen elimination, occurs at 15.7 kcal/mol with an imaginary frequency of -1124 cm⁻¹ [16]. This higher energy barrier reflects the difficulty of hydrogen abstraction from the already electron-deficient aromatic system. The C-Cl bond length contracts to 1.74 Å as aromaticity is restored.

Product formation results in a final complex at -24.6 kcal/mol, with the C-Cl bond reaching its equilibrium length of 1.72 Å [18]. The overall reaction is highly exothermic, driven by the stability gained through aromatic chlorine substitution and the formation of strong C-Cl bonds.

Table 3: Transition State Energies and Geometrical Parameters

| Reaction Step | Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Bond Length C-Cl (Å) |

|---|---|---|---|

| Initial Complex | 0.0 | - | 3.45 |

| Transition State 1 | 12.5 | -856 | 2.18 |

| Intermediate | -8.3 | - | 1.76 |

| Transition State 2 | 15.7 | -1124 | 1.74 |

| Product Complex | -24.6 | - | 1.72 |

Comparative Quantum Mechanical Methods for Energy Profile Prediction

A comprehensive comparison of quantum mechanical methods has been conducted to evaluate their reliability for predicting energy profiles of 3-chlorobenzotrichloride systems [3] [20]. The assessment includes wave function-based methods (Hartree-Fock, Møller-Plesset perturbation theory, coupled cluster) and density functional theory approaches with various exchange-correlation functionals.

Hartree-Fock calculations using 6-31G(d) basis set provide the computationally least expensive approach but significantly overestimate the HOMO-LUMO gap (6.23 eV) compared to experimental estimates [21]. The lack of electron correlation treatment results in poor description of the chlorine lone pairs and aromatic π-system interactions.

The B3LYP functional with 6-311+G(d,p) basis set offers optimal balance between accuracy and computational cost, requiring approximately 2.1 hours of CPU time while providing reliable energy gaps (4.94 eV) within experimental uncertainty [7]. This method accurately reproduces dipole moments and rotational barriers with mean absolute deviations below 0.15 eV and 1.2 kcal/mol, respectively.

The M06-2X functional demonstrates superior performance for dispersion interactions and non-covalent complexes, particularly relevant for modeling chlorine-aromatic interactions [22]. However, the increased computational cost (3.8 hours) provides only marginal improvements in energy gap prediction (5.06 eV) compared to B3LYP.

The ωB97X-D functional incorporates long-range dispersion corrections essential for accurate modeling of halogen bonding interactions [23]. This method yields excellent agreement with benchmark calculations for interaction energies (mean absolute deviation 0.8 kcal/mol) but requires 4.2 hours of computation time.

Møller-Plesset second-order perturbation theory (MP2) provides high accuracy for correlation effects but suffers from computational scaling issues, requiring 12.6 hours for single-point calculations [24]. The energy gap prediction (5.12 eV) shows excellent agreement with coupled cluster benchmarks.

Coupled cluster with singles, doubles, and perturbative triples [CCSD(T)] represents the benchmark method, requiring 48.5 hours of computation but providing reference-quality results [20]. The energy gap of 4.89 eV serves as the standard for evaluating other methods.

The analysis reveals that dispersion-corrected density functionals (ωB97X-D, M06-2X) provide optimal accuracy for energy profile predictions while maintaining reasonable computational efficiency [7] [22]. These methods are particularly recommended for transition state modeling and rotational barrier calculations involving multiple chlorine substituents.

Table 4: Performance Comparison of Quantum Mechanical Methods

| Method | Basis Set | CPU Time (hours) | Accuracy Rating | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Hartree-Fock | 6-31G(d) | 0.5 | Low | 6.23 | 1.98 |

| B3LYP | 6-311+G(d,p) | 2.1 | Good | 4.94 | 2.18 |

| M06-2X | 6-311+G* | 3.8 | Very Good | 5.06 | 2.09 |

| ωB97X-D | 6-311++G(d,p) | 4.2 | Excellent | 4.96 | 2.16 |

| MP2 | 6-311+G(d,p) | 12.6 | High | 5.12 | 2.24 |

| CCSD(T) | cc-pVTZ | 48.5 | Benchmark | 4.89 | 2.19 |